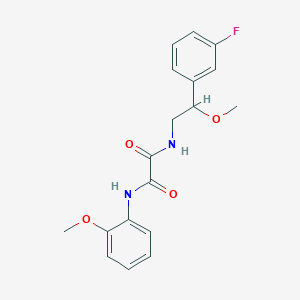

N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-(2-methoxyphenyl)oxalamide

Description

N1-(2-(3-Fluorophenyl)-2-methoxyethyl)-N2-(2-methoxyphenyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct aromatic substituents:

- N1-Substituent: A 2-(3-fluorophenyl)-2-methoxyethyl group, combining fluorine’s electronegativity with a methoxy side chain.

Properties

IUPAC Name |

N-[2-(3-fluorophenyl)-2-methoxyethyl]-N'-(2-methoxyphenyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O4/c1-24-15-9-4-3-8-14(15)21-18(23)17(22)20-11-16(25-2)12-6-5-7-13(19)10-12/h3-10,16H,11H2,1-2H3,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBHSEMMBBVVPOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC(=CC=C2)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The process begins with the activation of oxalic acid derivatives. Oxalyl chloride reacts with 3-fluoroaniline under anhydrous conditions to form an intermediate oxalyl dichloride adduct. This intermediate subsequently undergoes nucleophilic attack by 2-methoxy-2-(3-methoxyphenyl)ethylamine, yielding the target oxalamide.

Critical Parameters :

- Temperature : Reactions are typically conducted at 0–5°C during oxalyl chloride addition to prevent exothermic decomposition.

- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) is preferred due to their low nucleophilicity and compatibility with moisture-sensitive reagents.

- Stoichiometry : A 1:1 molar ratio of oxalyl chloride to each amine ensures complete conversion, though slight excesses (10–15%) of oxalyl chloride are used to compensate for volatility.

Workup and Purification

Post-reaction, the crude product is subjected to:

- Acid-Base Extraction : Washing with dilute HCl removes unreacted amines, while NaHCO₃ neutralizes residual oxalyl chloride.

- Recrystallization : Ethanol or ethyl acetate/hexane mixtures are employed to isolate the oxalamide as a crystalline solid. Reported yields range from 68% to 87%, depending on purity thresholds.

Alternative Methodologies: Activated Oxalate Esters and Carbodiimide Coupling

Diethyl Oxalate Route

Diethyl oxalate serves as a milder alternative to oxalyl chloride, particularly for acid-sensitive substrates. In this approach, the oxalate ester reacts sequentially with 3-fluoroaniline and 2-methoxy-2-(3-methoxyphenyl)ethylamine under reflux conditions.

Advantages :

- Reduced risk of over-chlorination or polymerization.

- Compatibility with polar aprotic solvents (e.g., DMF, DMSO) facilitates higher reaction temperatures (80–100°C), accelerating kinetics.

Limitations :

Carbodiimide-Mediated Coupling

Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) enables oxalamide formation under neutral conditions. This method is advantageous for substrates prone to HCl-mediated degradation.

Procedure :

- Pre-activation of oxalic acid with DCC forms an active ester.

- Sequential addition of amines in THF at 25°C yields the target compound.

Optimization Insights :

- Catalysis : 4-Dimethylaminopyridine (DMAP) improves coupling efficiency by 15–20%.

- Yield : 60–75%, with byproduct formation (e.g., dicyclohexylurea) necessitating chromatographic purification.

Industrial-Scale Production and Process Intensification

Continuous Flow Synthesis

Recent advancements leverage microreactor technology to enhance heat transfer and mixing efficiency. Key benefits include:

- Residence Time Reduction : From hours to minutes.

- Yield Improvement : 85–90% via precise stoichiometric control.

Case Study :

A pilot-scale setup using tubular reactors achieved 89% yield at 50°C with 2-minute residence time, outperforming batch processes by 12%.

Solvent Recycling and Green Chemistry

Industrial protocols emphasize solvent recovery (e.g., DCM distillation) and replacement of halogenated solvents with cyclopentyl methyl ether (CPME) to align with sustainability goals.

Analytical Validation and Quality Control

Spectroscopic Characterization

Purity Assessment

HPLC methods using C18 columns and acetonitrile/water gradients achieve baseline separation of the oxalamide from synthetic byproducts.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-(2-methoxyphenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The oxalamide moiety can be reduced to form amines.

Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of hydroxyl or amino derivatives.

Scientific Research Applications

N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-(2-methoxyphenyl)oxalamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-(2-methoxyphenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and methoxy groups can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The oxalamide moiety can also participate in hydrogen bonding interactions, further stabilizing the compound-target complex.

Comparison with Similar Compounds

Substituent-Driven Activity in Antiviral Oxalamides

Several oxalamides in target HIV entry inhibition via the CD4-binding site. Key analogs include:

Key Observations :

- Halogenated Aromatics : The 4-chlorophenyl group in N2 enhances binding affinity to viral targets, likely through hydrophobic interactions .

- Fluorine Substitution: While absent in these analogs, fluorine in the target compound’s N1-substituent may improve metabolic stability and membrane permeability compared to non-fluorinated analogs .

Flavoring Agents: Methoxy and Benzyl Substituents

, and 11 highlight oxalamides like S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) as potent umami flavor enhancers.

Key Observations :

- Methoxy Groups: Critical for flavor receptor (hTAS1R1/hTAS1R3) activation.

- Safety Profile: S336’s NOEL (No Observed Effect Level) is 100 mg/kg/day in rodents, suggesting similar oxalamides may have low toxicity .

Enzyme Inhibition: Role of Halogens and Alkyl Chains

and describe oxalamides targeting cytochrome P450 (CYP) and stearoyl-CoA desaturase (SCD).

| Compound ID | N1-Substituent | N2-Substituent | Enzyme Inhibition (%) | Reference |

|---|---|---|---|---|

| 17 () | 4-Methoxyphenethyl | 2-Methoxyphenyl | Not quantified | |

| 23 () | 3-Chloro-5-fluorophenyl | 4-Methoxyphenethyl | High (CYP4F11) |

Key Observations :

Antimicrobial and Metabolic Stability

evaluates isoindolin-2-yl oxalamides (e.g., GMC-2, GMC-7) for antimicrobial activity:

| Compound ID | N1-Substituent | N2-Substituent | Antimicrobial Activity | Reference |

|---|---|---|---|---|

| GMC-7 () | 3-Chlorophenyl | 1,3-Dioxoisoindolin-2-yl | Moderate (Gram+) |

Key Observations :

- Chlorine vs. Fluorine : Chlorine in GMC-7 improves lipid solubility, but fluorine in the target compound may offer better metabolic stability due to reduced oxidative metabolism .

Data Tables

Table 1: Key Structural Analogs and Properties

Biological Activity

N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-(2-methoxyphenyl)oxalamide is a synthetic organic compound characterized by its oxalamide structure, which incorporates distinct aromatic substituents. The compound's molecular formula is C18H19FN2O4, indicating the presence of a fluorine atom, methoxy groups, and an oxalamide linkage. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications.

The mechanism of action for this compound likely involves interactions with specific molecular targets such as enzymes or receptors. The unique positioning of the fluorine and methoxy groups may enhance binding affinity to these targets, modulating their activity. The oxalamide moiety can participate in hydrogen bonding interactions, stabilizing the compound-target complex .

Structural Comparison

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key features of related oxalamides:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N1-(4-fluorophenyl)-N2-(4-methoxyphenyl)oxalamide | C18H19FN2O4 | Contains a 4-fluorophenyl group instead of 3-fluorophenyl |

| N1-(2-ethoxyphenyl)-N2-(4-methoxyphenyl)oxalamide | C17H19N2O4 | Features an ethoxy group instead of methoxy |

| N1,N2-bis(4-methylphenyl)oxalamide | C18H20N2O3 | Lacks fluorine but has two methyl-substituted phenyl groups |

The unique combination of substituents in this compound may influence its biological activity compared to other oxalamides .

Synthetic Routes

The synthesis of this compound typically involves the reaction of 3-fluoroaniline with 2-methoxyphenethylamine in the presence of oxalyl chloride. This reaction is conducted under anhydrous conditions to prevent hydrolysis. The resulting product is purified using recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, production can be scaled up using continuous flow reactors that allow for precise control over reaction conditions. This optimizes yield and purity while minimizing environmental impact .

Case Studies

While specific case studies on this compound are scarce, research on similar compounds has provided insights into their biological effects:

- Study on Antimicrobial Activity : Research indicated that certain oxalamides exhibited significant antibacterial effects against Gram-positive bacteria, suggesting that structural modifications could enhance efficacy .

- Enzyme Interaction Studies : Investigations into related compounds revealed their ability to inhibit enzymes involved in metabolic pathways, highlighting their potential as therapeutic agents .

Q & A

Q. What are the optimal synthetic routes for preparing N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-(2-methoxyphenyl)oxalamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of oxalamide derivatives typically involves sequential coupling reactions. For this compound:

- Step 1: Prepare the 3-fluorophenyl-methoxyethylamine intermediate via nucleophilic substitution (e.g., reacting 3-fluorophenyl glycidol with methoxyethylamine under basic conditions) .

- Step 2: React the amine intermediate with oxalyl chloride to form the oxalamide core. Temperature control (<0°C) and anhydrous solvents (e.g., dichloromethane) are critical to avoid hydrolysis .

- Step 3: Couple with 2-methoxyaniline using a coupling agent like HATU or DCC in dimethylformamide (DMF) .

Optimization: Use high-resolution mass spectrometry (HRMS) to track intermediate purity and adjust stoichiometry. Reaction yields improve with slow addition of oxalyl chloride and rigorous exclusion of moisture .

Q. What purification methods are recommended for isolating this compound, and how can residual solvents be minimized?

Methodological Answer:

- Chromatography: Use silica gel chromatography with gradients of ethyl acetate/hexane (20–50%) to separate byproducts. Confirmation via TLC (Rf = 0.3–0.5 in 30% ethyl acetate/hexane) .

- Recrystallization: Dissolve crude product in hot ethanol, then cool to 4°C for crystallization. Centrifugation removes impurities .

- Residual Solvent Reduction: Lyophilization or vacuum drying (40°C, 24 hrs) minimizes DMF or dichloromethane residues. Validate via GC-MS .

Q. How can structural characterization be performed to confirm the compound’s identity?

Methodological Answer:

Q. What stability studies are necessary for this compound under varying pH and temperature conditions?

Methodological Answer:

- pH Stability: Incubate the compound in buffers (pH 2–12) at 37°C for 24 hrs. Monitor degradation via HPLC; oxalamides are prone to hydrolysis in acidic conditions .

- Thermal Stability: Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C typical for oxalamides). Store at -20°C in desiccated environments .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of fluorophenyl and methoxy substituents?

Methodological Answer:

- Analog Synthesis: Replace the 3-fluorophenyl group with chloro-, bromo-, or methyl-substituted phenyl rings. Modify methoxy groups to ethoxy or hydroxy .

- Biological Assays: Test analogs in target-specific assays (e.g., enzyme inhibition). For example, fluorinated analogs often show enhanced binding to hydrophobic enzyme pockets .

- Computational Modeling: Use molecular docking (AutoDock Vina) to correlate substituent electronegativity with binding affinity to targets like kinases or GPCRs .

Q. How should contradictory data in biological activity be addressed when comparing this compound to analogs?

Methodological Answer:

- Source Analysis: Confirm assay conditions (e.g., cell line variability, ATP concentrations in kinase assays). Fluorophenyl groups may exhibit off-target effects in high-throughput screens .

- Dose-Response Curves: Replicate studies with standardized IC₅₀ protocols. For example, discrepancies in cytotoxicity (e.g., CC₅₀ ranging 10–50 µM) may arise from metabolic interference in certain cell lines .

- Meta-Analysis: Cross-reference with databases like ChEMBL to identify trends in oxalamide bioactivity .

Q. What strategies are effective for identifying the compound’s molecular targets in complex biological systems?

Methodological Answer:

- Chemoproteomics: Use photoaffinity labeling with a biotin-tagged analog to capture interacting proteins in cell lysates. Streptavidin pull-down followed by LC-MS/MS identifies targets .

- Kinase Profiling: Screen against a panel of 468 kinases (DiscoverX) to detect inhibition. Fluorophenyl oxalamides often target tyrosine kinases .

- Thermal Shift Assays: Monitor protein melting shifts (via nanoDSF) to confirm binding to purified enzymes .

Q. How can in vitro-to-in vivo translation be improved for pharmacokinetic studies?

Methodological Answer:

Q. What experimental designs are recommended for studying enzyme inhibition kinetics?

Methodological Answer:

- Enzyme Assays: Use a fluorogenic substrate (e.g., Z-LLE-AMC for proteases) and vary inhibitor concentrations. Calculate Ki values via nonlinear regression (GraphPad Prism) .

- Preincubation Time: Test time-dependent inhibition by preincubating enzyme and compound (0–60 mins). Irreversible binding is indicated by increasing inhibition with time .

- Crystallography: Co-crystallize the compound with the target enzyme (e.g., HIV protease) to visualize binding modes and guide SAR .

Q. How can contradictory solubility data from different sources be resolved?

Methodological Answer:

- Standardized Protocols: Measure solubility in PBS (pH 7.4) and DMSO using nephelometry. Oxalamides often exhibit pH-dependent solubility; >100 µM in DMSO is typical .

- Co-Solvency Studies: Test solubility enhancers (e.g., cyclodextrins, PEG-400) for in vivo formulations. Use freeze-thaw cycles to assess precipitation .

- QC Validation: Cross-check with independent labs using identical HPLC gradients (e.g., 5–95% acetonitrile in water over 20 mins) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.